Benzothiazole, 2-[[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)methyl]thio]- is a complex organic compound that integrates a benzothiazole moiety with a triazole structure. This compound is notable for its diverse biological activities and potential applications in medicinal chemistry, particularly in the development of anticancer agents.
Benzothiazole derivatives are classified as heterocyclic compounds due to their incorporation of nitrogen and sulfur atoms within a ring structure. This specific compound falls under the category of thioether derivatives, characterized by the presence of a sulfur atom bonded to carbon atoms from both benzothiazole and triazole frameworks.
The synthesis of Benzothiazole, 2-[[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)methyl]thio]- typically involves a multi-step process. One common method includes:
The synthesis requires careful control of reaction conditions such as temperature and solvent choice. For instance, reactions are often conducted under an inert atmosphere (e.g., argon) to prevent unwanted side reactions. Characterization techniques like nuclear magnetic resonance spectroscopy (NMR) are employed to confirm the structure and purity of the synthesized compounds.
The molecular structure of Benzothiazole, 2-[[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)methyl]thio]- features:
The molecular formula is , indicating that the compound contains carbon, hydrogen, nitrogen, and sulfur atoms. The molecular weight is approximately 316.41 g/mol.
Benzothiazole derivatives often undergo various chemical reactions such as:
Reactions are generally monitored using thin-layer chromatography (TLC) or NMR spectroscopy to assess conversion rates and product formation. For example, hydrolysis reactions have shown conversions ranging from 27% to 47% depending on conditions .
The mechanism of action for Benzothiazole derivatives often involves interactions at the molecular level with biological targets such as enzymes or receptors:
Studies suggest that benzothiazole derivatives exhibit significant anticancer activity by interfering with cellular processes related to proliferation and apoptosis .
Benzothiazole derivatives are typically characterized by:
Key chemical properties include:
Relevant data include dipole moments and spectral data confirming structural integrity .
Benzothiazole derivatives like Benzothiazole, 2-[[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)methyl]thio]- have significant applications in:
Research continues into optimizing these compounds for enhanced efficacy and reduced toxicity in therapeutic applications .
The benzothiazole-triazole hybrid structure demonstrates exceptional potency against multidrug-resistant Gram-positive pathogens through synergistic mechanisms. Hybrid derivatives significantly enhance the efficacy of conventional antibiotics against Enterococcus faecalis and methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 3.13 μM – comparable to ciprofloxacin [5]. This synergy stems from dual-targeting capabilities: The benzothiazole moiety disrupts cell wall synthesis by inhibiting uridine diphosphate-N-acetyl enolpyruvyl glucosamine reductase (MurB), while the triazole component interferes with membrane permeability [5]. Molecular docking studies reveal that chloro-substituted derivatives exhibit enhanced binding (docking scores: -10.74 kcal/mol) to the MurB active site through hydrogen bonding with critical residues (ARG A:326, SER A:115, SER A:228) and hydrophobic interactions [5]. This multi-target action circumvents conventional resistance mechanisms in Salmonella typhimurium and Klebsiella pneumoniae, reducing bacterial viability by >90% at 25-50 μg/mL concentrations [5].
Table 1: Synergistic Antibacterial Effects of Benzothiazole-Triazole Hybrids
Pathogen | Hybrid Compound | MIC (μg/mL) | Target Mechanism | Synergy with Antibiotics |
---|---|---|---|---|
Enterococcus faecalis | 19a | 3.13 μM | DNA gyrase inhibition | Ciprofloxacin |
Klebsiella pneumoniae | 4b | 25-50 | MurB inhibition | Streptomycin |
Pseudomonas aeruginosa | 8a | 0.09-0.18 mg/mL | MurB binding | Ampicillin |
Salmonella typhimurium | 4b | 25-50 | Cell wall disruption | Streptomycin |
Benzothiazole derivatives effectively compromise fungal biofilm integrity through extracellular matrix degradation. The 2-arylbenzothiazole analog 25c reduces Cryptococcus neoformans biofilm biomass by 78% at sub-MIC concentrations (2 μM) by inhibiting dehydrosqualene synthase (CrtM) – a key enzyme in carotenoid pigment biosynthesis essential for antioxidant defense [5]. This enzymatic disruption increases fungal susceptibility to oxidative stress, potentiating amphotericin B activity by 8-fold. Spectroscopic analysis confirms structural deformation of β-glucans in the biofilm matrix, directly correlating with reduced adherence capacity [5].
The hybrid scaffold demonstrates potent inhibition of bacterial type II topoisomerases. Compound 19a (IC₅₀ = 9.5 nM against DNA gyrase) outperforms novobiocin by binding the ATPase domain of gyrase subunit B [5]. Structural activity relationship (SAR) analysis indicates that acetamide substitutions at C5 of the benzothiazole ring enhance hydrophobic interactions with the TOPRIM domain, while the triazole linker facilitates hydrogen bonding with catalytic residues (ASP73, GLY77) [5] [3]. This dual interference blocks DNA supercoiling and decatenation in Staphylococcus epidermidis biofilms, reducing viability by 3-log units within 4 hours [5].
Benzothiazole-triazole hybrids disrupt ergosterol biosynthesis through selective inhibition of lanosterol 14α-demethylase (CYP51). Derivatives with 2,4-dichlorophenoxy substitutions demonstrate 90% suppression of Candida albicans CYP51 at 8 μg/mL, comparable to fluconazole [3] [5]. Molecular dynamics simulations reveal stable binding (RMSD <1.5 Å) via coordination with the heme iron and hydrophobic interactions with Leu121, Phe126, and Tyr118 residues [5]. This binding mode induces conformational changes in the substrate access channel, preventing lanosterol orientation for demethylation. Consequently, treated fungi accumulate toxic methylated sterols and exhibit 67% reduction in membrane integrity [5].
Table 2: Antifungal Efficacy of Benzothiazole Derivatives Against Pathogenic Yeasts
Fungal Species | Hybrid Compound | CYP50 Inhibition (%) | Ergosterol Reduction (%) | Membrane Damage |
---|---|---|---|---|
Candida albicans | 11a | 92% at 8 μg/mL | 87% | 67% |
Cryptococcus neoformans | 25b | 85% at 16 μg/mL | 79% | 58% |
Aspergillus fumigatus | 8d | 78% at 32 μg/mL | 72% | 52% |
The hybrid architecture overcomes common azole resistance mechanisms by bypassing efflux pumps and modifying target affinity. Fluorinated derivatives (e.g., 11b) maintain potency against Candida glabrata with upregulated CDR transporters, exhibiting MIC80 values of 0.15 mg/mL versus 0.25 mg/mL for fluconazole-resistant strains [5]. This resilience stems from the benzothiazole component's ability to act as a substrate for efflux systems while the triazole moiety maintains CYP51 binding. Additionally, molecular modeling shows that 4-methoxy substitutions enhance interactions with Phe228 in mutant CYP51 isoforms, reducing enzyme affinity for natural substrates by altering the heme coordination sphere [3].
Benzothiazole-triazole conjugates demonstrate exceptional tissue-selective antitumor activity. The lead compound 3s exhibits 18-fold greater potency against MCF-7 breast adenocarcinoma (IC₅₀ = 2.1 μM) versus non-malignant HEK293 cells (IC₅₀ = 38.7 μM) through estrogen receptor (ER)-mediated cellular uptake [4] [8]. SAR studies indicate that pyrrolidin-1-yl substitutions enhance nuclear localization, with >90% accumulation in ERα-positive nuclei within 2 hours. This selective uptake correlates with 85% downregulation of cyclin D1 and 70% G1/S cell cycle arrest in hormone-responsive carcinomas (breast, ovarian, prostate) versus <20% inhibition in receptor-negative cell lines [4].
The hybrid scaffold activates the aryl hydrocarbon receptor (AHR) signaling cascade, triggering mitochondrial apoptosis. Compound 4b (Ki = 0.012 μM) induces nuclear translocation of AHR, increasing cytochrome P450 1A1 expression by 15-fold in hepatic carcinomas [4]. Subsequent oxidative stress generates ROS levels exceeding 300% of baseline, depleting glutathione reserves and activating BAX-caspase 3 pathways. Transcriptome analysis confirms 427% upregulation of BBC3 (PUMA) and simultaneous downregulation of anti-apoptotic BCL2 (72%) within 8 hours of exposure [4] [8].
Benzothiazole derivatives demonstrate targeted modulation of metabotropic glutamate receptors (mGluRs). The 3-(azepan-1-yl)propyloxy analog 4b selectively potentiates group II mGluRs (mGluR2/3) at nanomolar concentrations (EC₅₀ = 12 nM), suppressing glutamate hyperexcitability without blocking ionotropic receptors [4] [7]. In silico studies reveal that the benzothiazole sulfur forms hydrogen bonds with Ser159 and Lys377 in the mGluR3 extracellular domain, stabilizing the closed conformation and reducing G₀ protein coupling by 65% [7] [10]. This specific action preserves physiological neurotransmission while decreasing pathological glutamate release in cortical synapses by 80% [7].
Triazole-benzothiazole hybrids confer neuroprotection via catalase activation and oxidative stress mitigation. Compound 6b enhances catalase activity by 90% in U87MG astrocytes at 5 μM, degrading H₂O₂ 3.2-fold faster than endogenous enzyme systems [8]. Molecular docking confirms stable binding (ΔG = -7.52 kcal/mol) to the catalase NADPH-binding site through hydrophobic interactions with Phe152, Trp185, and Asn147 [8]. In Alzheimer's models, this reduces amyloid β-induced neuronal death by 75% and decreases reactive oxygen species (ROS) to basal levels within 4 hours, comparable to the neuroprotective effects of valproic acid [8].
Table 3: Neuroprotective Benzothiazole Derivatives in CNS Disorders
Compound | Catalase Activation (%) | Binding Energy (kcal/mol) | H₂O₂ Degradation Rate | Neuroprotection Model |
---|---|---|---|---|
6b | 90% at 5 μM | -7.52 | 3.2x control | Amyloid β toxicity |
6c | 85% at 10 μM | -6.5 | 2.8x control | H₂O₂-induced oxidative stress |
6d | 82% at 20 μM | -7.1 | 2.5x control | Glutamate excitotoxicity |
CAS No.: 31868-18-5
CAS No.: 9005-53-2
CAS No.:
CAS No.:
CAS No.: 6027-71-0